molecular formula C10H17N6Na3O13P3 B12410306 Guanylyl Imidodiphosphate (trisodium)

Guanylyl Imidodiphosphate (trisodium)

Cat. No.: B12410306
M. Wt: 591.17 g/mol
InChI Key: XBOGMLFGDCNTMK-CYCLDIHTSA-N
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Description

Guanylyl Imidodiphosphate (trisodium) is a nonhydrolyzable analog of guanosine triphosphate. It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the context of guanosine triphosphate binding, hydrolysis, and release processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanylyl Imidodiphosphate (trisodium) is synthetically prepared by modifying guanosine triphosphate. The modification involves replacing an oxygen atom in the triphosphate moiety with an amine group, creating a non-hydrolyzable linkage. This synthetic route ensures the compound’s stability and effectiveness in various biochemical applications .

Industrial Production Methods: Industrial production of Guanylyl Imidodiphosphate (trisodium) typically involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of stock solutions in buffers with a pH range of 7.0-8.5 to maintain stability. The compound is stored at low temperatures to prevent hydrolysis and degradation .

Chemical Reactions Analysis

Types of Reactions: Guanylyl Imidodiphosphate (trisodium) primarily undergoes binding and activation reactions rather than traditional chemical reactions like oxidation or reduction. It binds tightly to G proteins and activates adenylate cyclase in the presence of magnesium ions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the interaction of Guanylyl Imidodiphosphate (trisodium) with G proteins is the activated G protein complex, which subsequently stimulates adenylate cyclase activity .

Scientific Research Applications

Guanylyl Imidodiphosphate (trisodium) has a wide range of applications in scientific research:

    Chemistry: Used as a nonhydrolyzable analog of guanosine triphosphate in studies of nucleotide binding and hydrolysis.

    Biology: Essential in protein synthesis research, particularly in the study of guanosine triphosphate binding, hydrolysis, and release processes.

    Medicine: Utilized in the study of G protein-coupled receptor signaling pathways and their role in various physiological processes.

    Industry: Applied in the development of biochemical assays and as a tool in drug discovery research .

Mechanism of Action

Guanylyl Imidodiphosphate (trisodium) exerts its effects by binding to G proteins in the presence of magnesium ions. This binding is irreversible and leads to the activation of the G protein complex. The activated G protein then stimulates adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). This cascade of events is crucial for various cellular signaling pathways .

Comparison with Similar Compounds

  • Guanosine 5’-[β,γ-imido]triphosphate
  • Guanosine 5’-[β,γ-methylene]triphosphate
  • Guanosine 5’-[β,γ-thio]triphosphate

Comparison: Guanylyl Imidodiphosphate (trisodium) is unique due to its nonhydrolyzable nature, which makes it a stable analog of guanosine triphosphate. Unlike other similar compounds, it binds irreversibly to G proteins, providing a potent and sustained activation of adenylate cyclase. This property makes it particularly valuable in studies requiring prolonged activation of G protein-coupled signaling pathways .

Properties

Molecular Formula

C10H17N6Na3O13P3

Molecular Weight

591.17 g/mol

InChI

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

XBOGMLFGDCNTMK-CYCLDIHTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na]

Origin of Product

United States

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